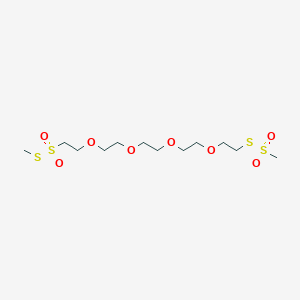
S-methyl 6,9,12,15-tetraoxa-2,3-dithiaheptadecane-17-sulfonothioate 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12-TETRAOXATETRADECANE-1,14-DIYL-BIS-METHANETHIOSULFONATE is a chemical compound with the molecular formula C12H26O8S4 and a molecular weight of 426.59 g/mol . It is known for its unique structure, which includes multiple ether and sulfonate groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-TETRAOXATETRADECANE-1,14-DIYL-BIS-METHANETHIOSULFONATE typically involves the reaction of 3,6,9,12-tetraoxatetradecane-1,14-diol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an anhydrous solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to maintain consistency and quality. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3,6,9,12-TETRAOXATETRADECANE-1,14-DIYL-BIS-METHANETHIOSULFONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonate groups to thiols.
Substitution: The methanesulfonate groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,6,9,12-TETRAOXATETRADECANE-1,14-DIYL-BIS-METHANETHIOSULFONATE has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic formulations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,6,9,12-TETRAOXATETRADECANE-1,14-DIYL-BIS-METHANETHIOSULFONATE involves its ability to form covalent bonds with nucleophilic groups in target molecules. This reactivity is primarily due to the presence of methanesulfonate groups, which are highly electrophilic. The compound can modify proteins and other biomolecules by reacting with thiol groups, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
- 3,6,9,12-Tetraoxatetradecane-1,14-diyl dimethanethiosulfonate
- 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacetate
Uniqueness
3,6,9,12-TETRAOXATETRADECANE-1,14-DIYL-BIS-METHANETHIOSULFONATE is unique due to its multiple ether and sulfonate groups, which provide it with distinct reactivity and versatility in various applications. Its ability to form stable covalent bonds with nucleophiles makes it particularly valuable in biochemical and industrial processes.
Properties
Molecular Formula |
C12H26O8S4 |
|---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
1-[2-(2-methylsulfanylsulfonylethoxy)ethoxy]-2-[2-(2-methylsulfonylsulfanylethoxy)ethoxy]ethane |
InChI |
InChI=1S/C12H26O8S4/c1-21-24(15,16)12-10-20-8-6-18-4-3-17-5-7-19-9-11-22-23(2,13)14/h3-12H2,1-2H3 |
InChI Key |
MHCNIAAFFKOKKG-UHFFFAOYSA-N |
Canonical SMILES |
CSS(=O)(=O)CCOCCOCCOCCOCCSS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















